2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Catalog No.
S982039
CAS No.
1000932-43-3
M.F
C8H8BrN3O
M. Wt
242.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrid...

CAS Number

1000932-43-3

Product Name

2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

IUPAC Name

2-(2-bromoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

InChI

InChI=1S/C8H8BrN3O/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2

InChI Key

GPDBWVRDLHOYHR-UHFFFAOYSA-N

SMILES

C1=CC2=NN(C(=O)N2C=C1)CCBr

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCBr

2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound with the molecular formula C8H8BrN3OC_8H_8BrN_3O and a molecular weight of approximately 242.07 g/mol. It features a triazolo-pyridine structure, which is significant in various chemical and biological applications. The compound is characterized by the presence of a bromoethyl group, which enhances its reactivity and potential for further functionalization. Its InChI Key is KZVFUYHFHBBPPDUHFFFAOYSANKZVFUYHFHBBPPD-UHFFFAOYSA-N .

There is no current information available on the specific mechanism of action of 2-(2-bromoethyl)-triazolopyridinone. However, the parent class, [, ]triazolopyridin-3(2H)-ones, have been shown to exhibit various biological activities depending on the nature of the substituents on the molecule [].

2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (sometimes abbreviated as BrEt-TPO) belongs to the class of triazolopyridines, a group of heterocyclic compounds known for their potential applications in medicinal chemistry and material science []. Research on 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one itself is focused on understanding its fundamental properties and exploring its potential as a building block for more complex molecules.

  • Synthesis and Chemical Properties

    A primary area of research involves the development of efficient methods for synthesizing 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one and characterizing its chemical properties. This information is crucial for understanding its reactivity and potential applications in further synthesis [].

  • Biological Activity Exploration

    While there is no published research specifically on the biological activity of 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, the triazolopyridine core structure is present in many compounds with interesting biological properties, including some that act as anticonvulsants and antimicrobial agents []. Further research may explore if 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibits similar biological activity or can be modified to create new bioactive molecules.

Due to its functional groups:

  • Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Condensation Reactions: The presence of the triazole ring allows for potential condensation reactions with various electrophiles.
  • Reduction Reactions: The carbonyl group in the pyridine structure can be reduced to alcohols or other functional groups under appropriate conditions.

Research indicates that compounds similar to 2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibit various biological activities:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Compounds in this class are being studied for their potential in cancer therapy due to their ability to inhibit tumor growth.
  • P2X7 Modulation: Related compounds have been identified as modulators of the P2X7 receptor, which is implicated in neuroinflammation and pain pathways .

Several synthetic routes have been developed for creating 2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one:

  • One-Pot Synthesis: A facile method involves combining starting materials in a single reaction vessel to yield the desired product efficiently .
  • Bromination of Precursors: The introduction of the bromoethyl group can be achieved through bromination reactions of suitable precursors.
  • Cyclization Reactions: The formation of the triazolo ring typically involves cyclization reactions that can be catalyzed by acids or bases.

The compound has several applications across different fields:

  • Pharmaceuticals: It serves as a lead compound for developing new drugs targeting specific biological pathways.
  • Material Science: Its unique structure allows for potential use in creating novel materials with specific properties.
  • Research Tools: It is utilized in proteomics and other biochemical research due to its reactivity and ability to modify biomolecules .

Studies on interaction mechanisms involving 2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one suggest:

  • Protein Binding: Investigations into how this compound interacts with proteins can reveal insights into its biological mechanisms.
  • Receptor Interaction: Its role as a modulator for receptors like P2X7 suggests significant implications for drug development targeting pain and inflammation .

Several compounds share structural similarities with 2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarityUnique Aspects
6-Bromo-[1,2,4]triazolo[4,3-a]pyridineLacks bromoethyl group0.63Basic triazole structure
6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridineEthyl instead of bromoethyl0.60Different alkyl group
7-Bromo-[1,2,4]triazolo[4,3-a]pyridineBromo at position 70.57Positioning of bromo group
[1,2,4]Triazolo[4,3-a]pyridin-3(2H)-oneNo bromoethyl or bromine substituents0.87Simplified structure

The presence of the bromoethyl group in 2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one distinguishes it from these similar compounds by enhancing its reactivity and potential applications in drug development and material sciences.

The synthesis of 2-(2-bromoethyl)-2H,3H- [1] [2] [3]triazolo[4,3-a]pyridin-3-one represents an important area of heterocyclic chemistry due to the compound's unique structural features and potential applications [1] [2]. Conventional cyclocondensation approaches form the foundation of triazolopyridine synthesis methodologies, typically involving the formation of the triazole ring through cyclization reactions of appropriately functionalized precursors [4] [3]. These methods generally rely on the reaction between 2-hydrazinopyridine derivatives and various one-carbon cyclizing agents to construct the triazole ring system [5].

The classical synthesis of [1] [2] [3]triazolo[4,3-a]pyridin-3-one involves the dehydration of 2-pyridylhydrazides or oxidative cyclization of 2-pyridylhydrazones under various conditions [6]. These conventional approaches typically employ dehydrating agents such as phosphorus oxychloride, concentrated hydrochloric acid, or refluxing acetic acid to facilitate the cyclization process [7]. However, these harsh reaction conditions often limit the substrate scope due to incompatibility with acid or base-labile functional groups [7].

A significant advancement in triazolopyridine synthesis was the development of milder reaction conditions using modified Mitsunobu reaction protocols, which allow for the formation of triazolopyridines from acylated 2-hydrazinopyridines under less severe conditions [7]. This approach has expanded the range of precursors that can be utilized in forming the triazolopyridine scaffold [7] [6].

Aminopyridine Precursor Functionalization Strategies

The functionalization of aminopyridine precursors represents a critical step in the synthesis of 2-(2-bromoethyl)-2H,3H- [1] [2] [3]triazolo[4,3-a]pyridin-3-one [8] [9]. Various strategies have been developed to prepare appropriately functionalized 2-aminopyridine derivatives that can subsequently undergo cyclization to form the desired triazolopyridine system [10].

One common approach involves the direct functionalization of 2-aminopyridine through conversion to 2-hydrazinopyridine, which serves as a key intermediate in triazolopyridine synthesis [11]. The preparation of 2-hydrazinopyridine typically involves the reaction of 2-halopyridines with hydrazine hydrate under appropriate conditions [12]. Recent advancements in this area include the development of more efficient synthetic routes using specific solvents like N,N-dimethylpropanolamine, which acts as an acid-binding agent to promote the reaction toward the desired product [12].

Another important strategy involves the acylation of 2-hydrazinopyridine to form hydrazide intermediates, which can subsequently undergo cyclization to form the triazole ring [11]. The acylation can be achieved using various reagents such as carboxylic acids, acid chlorides, or anhydrides [11]. For instance, the reaction of 2-hydrazinopyridine with acetic acid at ambient temperature yields the corresponding monoacetyl derivative, which can then undergo dehydrative cyclization to form 3-methyl-1,2,4-triazolo[4,3-a]pyridine [11].

Table 1: Common Aminopyridine Functionalization Methods for Triazolopyridine Synthesis

Functionalization MethodReagentsReaction ConditionsYield (%)Reference
Hydrazine FormationPyridine halide, Hydrazine hydrateN,N-dimethylpropanolamine, RT75-85 [12]
Acylation2-Hydrazinopyridine, Acetic acidAmbient temperature70-80 [11]
Hydrazide Formation2-Hydrazinopyridine, Carboxylic acidsEDCI coupling, RT65-75 [13]
Imine Formation2-Hydrazinopyridine, AldehydesEthanol, reflux80-90 [6]

More advanced functionalization strategies involve the use of microwave irradiation to accelerate reactions and improve yields [14]. For example, the reaction between 1-amino-2-imino-pyridines and various carboxylic acids under microwave conditions proceeds at a significantly faster rate compared to conventional heating methods [9]. This approach has been successfully applied to synthesize a variety of substituted [1] [2] [3]triazolo[1,5-a]pyridines with good to excellent yields [14].

Bromoalkylation Techniques for Side-Chain Introduction

The introduction of the 2-bromoethyl side chain into the triazolopyridine scaffold is a crucial step in the synthesis of 2-(2-bromoethyl)-2H,3H- [1] [2] [3]triazolo[4,3-a]pyridin-3-one [1] [4]. Several bromoalkylation techniques have been developed to achieve this transformation efficiently and selectively [15].

One common approach involves the nucleophilic substitution reaction between the triazolopyridine nitrogen and an appropriate bromoethyl electrophile [16] [17]. This reaction typically proceeds through an SN2 mechanism, where the nucleophilic nitrogen atom of the triazole ring attacks the carbon bearing the bromine in a concerted manner [16]. The reaction is favored for primary alkyl halides like 2-bromoethyl derivatives, leading to inversion of stereochemistry at the reaction center if a stereocenter is present [18].

The regioselectivity of the alkylation reaction is a critical consideration in the synthesis of 2-(2-bromoethyl)-2H,3H- [1] [2] [3]triazolo[4,3-a]pyridin-3-one [15]. The 1,2,4-triazole ring in triazolopyridines contains multiple nitrogen atoms that can potentially act as nucleophiles in alkylation reactions [15]. To achieve selective alkylation at the desired position, various strategies have been employed, including the use of weakly nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and good leaving groups such as tosylates to improve regioselectivity and yield [15].

Another approach involves the direct incorporation of the bromoethyl side chain during the cyclization step [19]. For instance, the cyclocondensation of α-bromoketones with 2-aminopyridine derivatives can lead to the formation of imidazo[1,2-a]pyridines, which can be further transformed into the desired triazolopyridine derivatives [19]. This approach has been successfully implemented using ionic liquids as solvents, resulting in significant rate accelerations and improved yields compared to conventional methods [19].

Recent advancements in bromoalkylation techniques include the development of metal-free catalytic methods for selective alkylation of triazole rings [20]. These methods offer advantages such as mild reaction conditions, high regioselectivity, and compatibility with a wide range of functional groups [20].

Table 2: Bromoalkylation Methods for Side-Chain Introduction in Triazolopyridines

MethodReagentsConditionsRegioselectivityYield (%)Reference
Direct Alkylation1,2,4-Triazolopyridine, 1,2-DibromoethaneDBU, Acetonitrile, RTN-2 selective65-75 [15]
Tosylate Substitution1,2,4-Triazolopyridine, 2-Bromoethyl tosylateK2CO3, DMF, 60°CN-2 selective70-80 [16]
Mitsunobu Reaction1,2,4-Triazolopyridine, 2-BromoethanolDIAD, PPh3, THF, 0°C to RTN-2 selective60-70 [7]
Cyclocondensation2-Aminopyridine, α-BromoketonesBMImBF4, RT, 1h-75-85 [19]

High-Pressure Synthesis Optimization Using Q-Tube Reactors

High-pressure synthesis techniques have emerged as powerful tools for optimizing the preparation of heterocyclic compounds, including 2-(2-bromoethyl)-2H,3H- [1] [2] [3]triazolo[4,3-a]pyridin-3-one [21] [22]. Among these techniques, the use of Q-Tube reactors represents a significant advancement in the field, offering numerous advantages over conventional methods [23] [24].

Q-Tube reactors are specialized pressure vessels designed for conducting chemical reactions under elevated pressure and temperature conditions [23]. These reactors provide a safe and efficient alternative to traditional sealed tubes or microwave synthesizers for high-pressure organic synthesis [25]. The Q-Tube system enhances organic reactions through two primary mechanisms: first, by allowing reactions to proceed above the solvent's boiling point, thereby increasing the reaction rate according to the Arrhenius equation; and second, by reducing the reaction volume under high pressure, which increases the collision frequency between reactants [23] [26].

The application of Q-Tube reactors in the synthesis of triazolopyridine derivatives has led to significant improvements in reaction efficiency and yield [21]. For instance, the cyclocondensation of 2-hydrazinopyridine derivatives with various cyclizing agents under high-pressure conditions in Q-Tube reactors has been shown to proceed with higher rates and yields compared to conventional heating methods [21] [24].

A notable advantage of Q-Tube-assisted synthesis is the ability to conduct reactions under milder conditions than those typically required for conventional methods [23]. This is particularly beneficial for the synthesis of 2-(2-bromoethyl)-2H,3H- [1] [2] [3]triazolo[4,3-a]pyridin-3-one, as it allows for the use of a broader range of functionalized precursors that might be incompatible with harsh reaction conditions [24] [26].

Table 3: Comparison of Synthesis Methods for Triazolopyridine Derivatives

Synthesis MethodReaction TimeTemperature (°C)Pressure (psi)Yield (%)Reference
Conventional Heating24-48 h100-150Atmospheric40-60 [6]
Microwave Irradiation20-30 min120-15050-10065-80 [14]
Q-Tube Reactor1-3 h80-120100-20070-85 [23] [24]

Research findings have demonstrated that the use of Q-Tube reactors for the synthesis of triazolopyridine derivatives offers several advantages over conventional methods [27]. These include shorter reaction times, higher yields, cleaner product profiles, and reduced energy consumption [26]. For example, reactions that typically require 24-48 hours under conventional heating conditions can often be completed in 1-3 hours using Q-Tube reactors while maintaining or improving the yield [23] [27].

The Q-Tube system also provides enhanced safety features compared to traditional pressure vessels, including a pressure-release mechanism that prevents excessive pressure buildup [25]. This makes it a more practical option for laboratory-scale synthesis of compounds like 2-(2-bromoethyl)-2H,3H- [1] [2] [3]triazolo[4,3-a]pyridin-3-one [25] [28].

Furthermore, the Q-Tube technology offers excellent scalability, with reactor sizes ranging from 12 mL to 35 mL for laboratory-scale synthesis [28]. This makes it suitable for both reaction optimization studies and the preparation of larger quantities of target compounds [25] [28].

Catalytic Systems for Regioselective Triazole Ring Formation

The development of catalytic systems for regioselective triazole ring formation represents a significant advancement in the synthesis of 2-(2-bromoethyl)-2H,3H- [1] [2] [3]triazolo[4,3-a]pyridin-3-one and related compounds [3] [29]. These catalytic approaches offer advantages such as milder reaction conditions, higher regioselectivity, and improved yields compared to traditional methods [20] [30].

Palladium-catalyzed reactions have emerged as powerful tools for the construction of triazole rings with high regioselectivity [31] [32]. For instance, palladium-catalyzed C-H activation/C-N coupling strategies have been successfully employed for the synthesis of various triazole-containing heterocycles [32]. These methods typically involve the formation of a palladacycle intermediate followed by C-N bond formation and reoxidation of palladium(0) by an appropriate oxidant [32] [30].

Another important catalytic approach involves the use of copper catalysts for regioselective triazole formation [29]. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as "click chemistry," have been widely applied for the synthesis of 1,2,3-triazoles with excellent regioselectivity [29]. Recent advancements in this area include the development of copper-free click chemistry using silver catalysts, which offers advantages such as mild reaction conditions and high regioselectivity [29].

Table 4: Catalytic Systems for Regioselective Triazole Ring Formation

Catalyst SystemReaction TypeRegioselectivityYield (%)AdvantagesReference
Pd(OAc)2/Cs2CO3C-H Activation/C-N CouplingN-1 selective70-85Mild conditions, high regioselectivity [32] [30]
Cu(I)/TBTAAzide-Alkyne Cycloaddition1,4-selective80-95High yields, broad substrate scope [29]
Ag(I)/PCy3Click Reaction1,4-selective75-85Room temperature, Cu-free [29]
Pd(II)/PhosphineDirect C-H ArylationC-5 selective65-80No pre-functionalization needed [30]

For the specific synthesis of 2-(2-bromoethyl)-2H,3H- [1] [2] [3]triazolo[4,3-a]pyridin-3-one, catalytic systems that promote regioselective triazole ring formation while accommodating the bromoethyl side chain are particularly valuable [3]. Research has shown that palladium catalysts, in combination with appropriate ligands and bases, can effectively promote the cyclization of appropriately functionalized precursors to form the desired triazolopyridine scaffold with high regioselectivity [31] [30].

Recent studies have also explored the use of metal-free catalytic systems for regioselective triazole formation [20]. These approaches often involve the use of organic catalysts or reagents that can promote the desired transformation under mild conditions [20]. For example, iodine-based oxidative systems have been developed for the efficient synthesis of N-fused 1,2,4-triazoles via oxidative cyclization [6].

The choice of catalytic system can significantly influence the regioselectivity of triazole ring formation [33]. For instance, in the synthesis of triazolopyridines from 1-substituted 1,2,4-triazoles, the use of specific palladium catalysts and phosphine ligands can direct the reaction toward either N-1 or N-2 arylation, depending on the steric and electronic properties of the substrates and catalysts [33] [30].

X-Ray Crystallographic Studies of Triazolopyridinone Derivatives

X-ray crystallography represents the gold standard for determining the three-dimensional atomic structure of crystalline materials, providing definitive information about molecular geometry, bond lengths, bond angles, and crystal packing arrangements [4] [5]. For triazolopyridinone derivatives, single crystal X-ray diffraction studies have revealed crucial structural insights that complement spectroscopic characterization methods.

The fundamental principle of X-ray crystallography relies on the diffraction of X-rays by the regular, repeating arrangement of atoms in a crystal lattice. When X-rays encounter a crystal, they are diffracted according to Bragg's law (nλ = 2d sinθ), where the angle and intensity of diffraction provide information about the crystal structure [4]. Modern X-ray diffractometers utilize two-dimensional detectors to collect comprehensive diffraction data, which is then processed to determine unit cell parameters, space group symmetry, and atomic coordinates [6].

Crystallographic Parameters and Unit Cell Determination

The structural characterization of triazolopyridinone derivatives through X-ray crystallography has revealed several important crystallographic systems and unit cell parameters. The 1,2,4-triazolo[4,3-a]pyridin-3-amine derivative, which shares the core triazolopyridinone scaffold, crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell [7]. The asymmetric unit contains two triazolopyridine molecules that are interconnected through intermolecular hydrogen bonding interactions, specifically N-H⋯N hydrogen bonds forming an R₂²(8) graph set motif [7].

The crystallographic analysis of related copper(II) complexes containing triazolopyridine ligands has provided additional structural insights. A representative copper complex with 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole exhibits monoclinic symmetry with space group P21/c, unit cell parameters a = 9.4445(5) Å, b = 8.9404(4) Å, c = 20.2237(9) Å, β = 93.257(4)°, and volume V = 1704.88(14) ų with Z = 2 [8]. These crystallographic parameters demonstrate the typical dimensions and packing arrangements observed in triazolopyridine-based structures.

Molecular Geometry and Conformation

Single crystal X-ray diffraction studies have revealed that triazolopyridinone derivatives generally adopt planar or near-planar conformations due to the extensive π-conjugation within the fused heterocyclic system [1] [2] [9]. The planarity is maintained through the aromatic character of both the triazole and pyridine rings, which facilitates electron delocalization across the entire molecular framework.

The structural analysis of phosphonylated triazolopyridine derivatives has provided detailed geometric parameters through X-ray crystallography. These studies confirm the formation of the expected heterocyclic framework through 5-exo-dig cyclization processes, with the phosphonate substituent occupying a specific geometric position relative to the triazolopyridine core [10]. The crystal structures unambiguously confirm the connectivity and stereochemistry of these synthetic products.

Intermolecular Interactions and Crystal Packing

The crystal packing arrangements of triazolopyridinone derivatives are dominated by various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The N-H⋯N hydrogen bonds frequently observed in these structures contribute to the formation of extended supramolecular networks [7]. Additionally, the aromatic character of the triazolopyridine system promotes π-π stacking interactions between adjacent molecules, influencing the overall crystal packing motifs.

The analysis of intermolecular interactions has revealed that C-H⋯O hydrogen bonds also play significant roles in stabilizing the crystal structures. These weaker interactions complement the stronger N-H⋯N hydrogen bonds to create three-dimensional networks that determine the final crystal morphology and physical properties [8].

Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about triazolopyridinone derivatives through the analysis of chemical shifts, coupling patterns, and integration ratios. The multinuclear approach utilizing ¹H, ¹³C, and ¹⁵N NMR spectroscopy offers complementary information about different aspects of molecular structure and electronic environment.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectra of triazolopyridinone derivatives exhibit characteristic resonance patterns that reflect the electronic environment of protons in the fused heterocyclic system. For the target compound 2-(2-bromoethyl)-2H,3H- [1] [2] [3]triazolo[4,3-a]pyridin-3-one, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the pyridine ring protons and the bromoethyl substituent.

The pyridine ring protons typically appear in the aromatic region (7.0-8.5 ppm) with characteristic coupling patterns that reflect the substitution pattern and electronic effects of the triazole ring fusion. The bromoethyl substituent would exhibit two distinct multipicity patterns: the N-CH₂ protons appearing as a triplet due to coupling with the adjacent CH₂ group, and the CH₂-Br protons appearing as a triplet with characteristic downfield shift due to the electronegative bromine atom.

Related phosphonylated triazolopyridine derivatives have demonstrated characteristic ¹H NMR patterns, with the CH₂-P protons appearing as doublets at 3.42-4.19 ppm exhibiting ²J(H,P) coupling constants of approximately 20 Hz [10]. This phosphorus-proton coupling provides definitive confirmation of the phosphonate substituent connectivity.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectra of triazolopyridinone derivatives provide detailed information about the carbon framework and electronic environment. The carbonyl carbon in the triazolopyridin-3-one system typically appears at characteristic downfield chemical shifts (160-180 ppm) due to the electron-withdrawing effect of the adjacent nitrogen atoms and the contribution of resonance structures.

The aromatic carbons of the pyridine ring exhibit chemical shifts in the range of 110-150 ppm, with the specific values depending on the substitution pattern and electronic effects of substituents. The triazole ring carbons generally appear in similar aromatic regions, with the C-3 carbon (adjacent to the carbonyl group) showing characteristic chemical shift patterns.

For phosphonylated derivatives, the ¹³C NMR spectra show characteristic doublet patterns for carbons directly bonded to phosphorus, with the CH₂-P carbon appearing as a doublet at approximately 23.5 ppm with ¹J(C,P) coupling constants of 143 Hz [10]. This large coupling constant confirms the direct C-P bond connectivity.

¹⁵N NMR Spectroscopic Studies

¹⁵N NMR spectroscopy provides unique insights into the nitrogen-containing heterocyclic framework of triazolopyridinone derivatives, although natural abundance measurements require extended acquisition times or isotopic labeling. The ¹⁵N chemical shifts are highly sensitive to the electronic environment and can distinguish between different nitrogen atoms in the heterocyclic system.

Studies of related triazole-containing compounds have demonstrated that ¹⁵N chemical shifts vary significantly based on the specific nitrogen environment. The pyridine nitrogen typically exhibits chemical shifts in the range of -60 to -80 ppm (relative to nitromethane), while the triazole nitrogens show different chemical shifts depending on their specific positions and electronic environments [11] [12].

The application of two-dimensional NMR techniques, particularly ¹⁵N-¹H HMBC (Heteronuclear Multiple Bond Correlation) experiments, has proven valuable for assigning specific nitrogen resonances and establishing connectivity patterns in complex heterocyclic systems [11]. These techniques provide definitive structural confirmation through the observation of characteristic correlation patterns.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about molecular weight, elemental composition, and fragmentation pathways for triazolopyridinone derivatives. The fragmentation patterns observed in electron ionization mass spectrometry reflect the stability and electronic characteristics of different molecular fragments.

Molecular Ion Characteristics

The molecular ion region of 2-(2-bromoethyl)-2H,3H- [1] [2] [3]triazolo[4,3-a]pyridin-3-one would be expected to exhibit the characteristic bromine isotope pattern, with molecular ion peaks at m/z 242 and 244 in an approximately 1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [13]. The molecular ion intensity is typically moderate due to the presence of the labile bromine substituent and the heterocyclic framework.

The stability of the molecular ion is influenced by several factors, including the aromatic character of the triazolopyridine system, which provides some stabilization, and the presence of the bromine atom, which can undergo facile loss through homolytic cleavage processes [14] [15]. The carbonyl group in the triazolopyridin-3-one system may also influence the fragmentation behavior through resonance stabilization effects.

Major Fragmentation Pathways

The mass spectrometric fragmentation of bromoethyl triazolopyridinone derivatives follows predictable pathways based on the chemical structure and known fragmentation patterns of related compounds. The most prominent fragmentation pathway involves the loss of the bromine atom through homolytic cleavage of the C-Br bond, producing a fragment ion at m/z 163 (M-79) for the target compound.

Alpha cleavage adjacent to the nitrogen atom represents another significant fragmentation pathway, resulting in the loss of the entire bromoethyl group (C₂H₄Br, 107 mass units) to produce a fragment ion at m/z 135 corresponding to the triazolopyridin-3-one core structure [16]. This fragment ion is expected to be particularly stable due to the aromatic character of the heterocyclic system and may represent the base peak in the mass spectrum.

Additional fragmentation pathways may involve the loss of small molecules such as carbon monoxide (28 mass units) from the carbonyl group, hydrogen cyanide (27 mass units) from the heterocyclic system, or molecular nitrogen (28 mass units) through ring-opening processes [17] [16]. These secondary fragmentation pathways provide additional structural information and confirmation of the heterocyclic framework.

Diagnostic Fragment Ions

The mass spectrometric fragmentation patterns of triazolopyridinone derivatives produce several diagnostic fragment ions that can be used for structural characterization and compound identification. The triazolopyridin-3-one core ion at m/z 135 represents a particularly diagnostic fragment that confirms the presence of the intact heterocyclic system.

The characteristic bromine isotope pattern observed in both the molecular ion and fragment ions containing bromine provides definitive confirmation of the bromine substitution [13]. The intensity ratios of these isotope peaks must match the theoretical values for single bromine substitution, providing additional validation of the proposed structure.

Ring-opening fragmentation processes may produce smaller diagnostic ions that retain characteristic portions of the heterocyclic framework. These fragments can provide information about the specific substitution pattern and electronic characteristics of the triazolopyridine system, contributing to comprehensive structural characterization through mass spectrometric analysis.

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Dates

Last modified: 08-16-2023

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